molecular formula C24H18BrNO4 B4051989 4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B4051989
M. Wt: 464.3 g/mol
InChI Key: NAIOJYNICHXIDU-UHFFFAOYSA-N
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Description

“4-bromophenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate” is a chemical compound with the molecular formula C24H18BrNO4 . Its average mass is 464.308 Da and its mono-isotopic mass is 463.041901 Da .

Scientific Research Applications

Synthesis and Derivative Formation

4-bromophenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate serves as a precursor in the synthesis of novel heterocyclic compounds with expected antibacterial activities. Utilizing 4-(4-bromophenyl)-4-oxobut-2-enoic acid, researchers synthesized a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were synthesized through Aza–Michael addition conditions and further reactions to produce novel heterocycles, with their antibacterial activities subsequently studied (El-hashash et al., 2015).

Antiviral Activity

A series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives, closely related to the core structure of interest, demonstrated pronounced antiviral activity against the smallpox vaccine virus. This research highlights the potential therapeutic applications of such compounds in the treatment or prevention of viral infections (Selivanov et al., 2017).

Liquid Crystal Applications

Compounds structurally similar to 4-bromophenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate have been explored for their liquid-crystalline properties. For instance, derivatives like 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates with lateral substituents exhibit distinct mesomorphic properties, including smectic phases, which are influenced by the nature of the substituent. These findings contribute to the understanding and development of new liquid crystalline materials for various applications, such as displays and optical devices (Masuda et al., 1991).

Antioxidant Efficiency

In the realm of lubricating base oils, novel azo phenols mesogenic groups, including derivatives similar to the compound , have been synthesized and characterized for their antioxidant efficiency. This research underscores the utility of such compounds in enhancing the oxidative stability of lubricants, indicating their broader industrial applicability (Ashmawy et al., 2017).

Future Directions

The development of new antiviral drugs with various structural characteristics and mechanisms of action is exceedingly important and crucial because the spectrum of anti-orthopoxvirus compounds should not be limited considering that a mutation causing them to become drug resistant could occur .

Properties

IUPAC Name

(4-bromophenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c25-13-4-6-15(7-5-13)30-24(29)12-2-1-3-14(10-12)26-22(27)20-16-8-9-17(19-11-18(16)19)21(20)23(26)28/h1-10,16-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIOJYNICHXIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 3
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 5
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

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